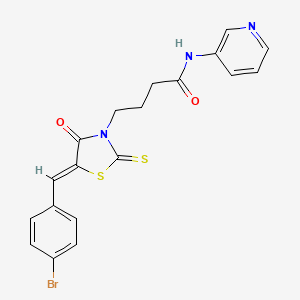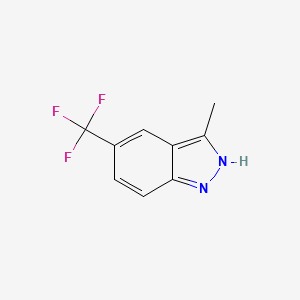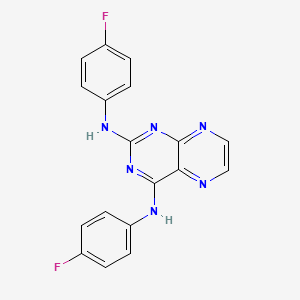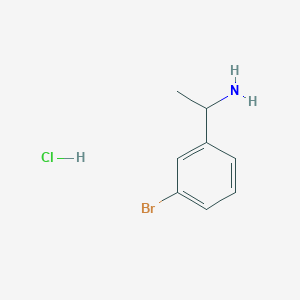![molecular formula C19H21N3O5S B2416953 N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 926031-91-6](/img/structure/B2416953.png)
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Babu et al. (2013) focused on the synthesis of biologically active derivatives featuring tetrahydrobenzo[b]thiophene-3-carboxamides structures, which exhibited significant activities against bacterial and fungal strains. This research demonstrates the potential of complex molecules in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Design and Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines. This highlights the role of complex molecules in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Theoretical Investigation on Antimalarial Sulfonamides
Fahim and Ismael (2021) conducted a reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, examining their antimalarial activity and ADMET properties. Their findings underscore the importance of theoretical and computational approaches in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Microwave-Assisted Synthesis for Antimicrobial Activity
Raval, Naik, and Desai (2012) reported on the microwave-assisted synthesis of compounds with antimicrobial properties, demonstrating the efficiency of modern synthetic techniques in producing biologically active molecules (Raval, Naik, & Desai, 2012).
Propiedades
IUPAC Name |
N-[4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-3-18(23)20-13-4-7-15(8-5-13)28(25,26)21-14-6-9-17-16(12-14)19(24)22(2)10-11-27-17/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFQVZCGQSJAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416870.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)


![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2416880.png)
![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)
![2-[[(E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino]benzoic acid](/img/structure/B2416888.png)

![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)
